molecular formula C24H29N3O4S B11515537 N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide

N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11515537
M. Wt: 455.6 g/mol
InChI Key: HZBDQCMDLLYLGQ-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide stands out due to its dual functional groups (carbonyl and sulfonyl) attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H29N3O4S

Molecular Weight

455.6 g/mol

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C24H29N3O4S/c28-23(19-10-9-11-20(18-19)32(30,31)27-16-7-2-8-17-27)25-22-13-4-3-12-21(22)24(29)26-14-5-1-6-15-26/h3-4,9-13,18H,1-2,5-8,14-17H2,(H,25,28)

InChI Key

HZBDQCMDLLYLGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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